3,5-Bis(bromomethyl)-1,4-oxaselenane

Catalog No.
S15109659
CAS No.
62757-23-7
M.F
C6H10Br2OSe
M. Wt
336.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(bromomethyl)-1,4-oxaselenane

CAS Number

62757-23-7

Product Name

3,5-Bis(bromomethyl)-1,4-oxaselenane

IUPAC Name

3,5-bis(bromomethyl)-1,4-oxaselenane

Molecular Formula

C6H10Br2OSe

Molecular Weight

336.92 g/mol

InChI

InChI=1S/C6H10Br2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2

InChI Key

PVMRPXGCPPXWPC-UHFFFAOYSA-N

Canonical SMILES

C1C([Se]C(CO1)CBr)CBr

3,5-Bis(bromomethyl)-1,4-oxaselenane is a chemical compound characterized by the presence of a 1,4-oxaselenane ring with two bromomethyl substituents located at the 3 and 5 positions. Its molecular formula is C6H10Br2OSeC_6H_{10}Br_2OSe, and it has a molecular weight of approximately 336.91 g/mol. The compound features a unique structure that incorporates selenium, an element known for its diverse chemical properties and biological activities. The presence of bromomethyl groups enhances its reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl groups are susceptible to nucleophilic attack, allowing them to be replaced by various nucleophiles such as amines, thiols, and alcohols.
  • Oxidation: The compound can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can convert the bromomethyl groups into methyl groups, providing access to different derivatives .

Several synthesis methods have been reported for 3,5-bis(bromomethyl)-1,4-oxaselenane:

  • Bromination of Precursors: One effective method involves the bromination of suitable precursors using selenium dibromide, which yields the target compound in good yields (approximately 76%) as a mixture of diastereomers. This method emphasizes the importance of controlling reaction conditions to favor specific stereochemical outcomes .
  • Reactions with Unsaturated Ethers: Another approach includes reacting selenium dichloride or dibromide with unsaturated ethers to form oxaselenane derivatives .

3,5-Bis(bromomethyl)-1,4-oxaselenane has various applications in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing more complex organic molecules, including macrocyclic structures and chiral ligands for metal complexes.
  • Potential Therapeutic Agents: Due to its biological activity, it may be explored for developing new therapeutic agents targeting oxidative stress-related diseases .

Interaction studies involving 3,5-bis(bromomethyl)-1,4-oxaselenane focus on its reactivity with biological targets and other chemical species. The compound's ability to form complexes with transition metals allows it to participate in catalysis and other reaction mechanisms. Additionally, its interactions with biomolecules can provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds share structural similarities with 3,5-bis(bromomethyl)-1,4-oxaselenane:

Compound NameStructure TypeUnique Features
1,3-Bis(bromomethyl)-5-methylbenzeneAromatic compoundSpecific substitution pattern enhancing reactivity
1,2-Bis(bromomethyl)-3,4,5,6-tetraphenylbenzenePolycyclic aromatic hydrocarbonComplex structure with multiple aromatic rings
4,5-Bis(bromomethyl)-1,3-dithiole-2-thioneHeterocyclic compoundContains sulfur instead of selenium

Uniqueness: The uniqueness of 3,5-bis(bromomethyl)-1,4-oxaselenane lies in its incorporation of selenium within an oxaselenane framework combined with bromomethyl groups. This specific arrangement contributes to distinct reactivity patterns not observed in similar compounds. Its potential biological activity further differentiates it from other halogenated compounds .

Selenium Dihalide-Mediated Cyclization of Diallyl Ethers

The cyclization of diallyl ethers using selenium dihalides (SeX₂, X = Cl, Br) constitutes the foundational method for constructing the 1,4-oxaselenane core. This reaction proceeds through a transannular electrophilic addition mechanism, where selenium dihalide coordinates to the ether oxygen before attacking adjacent allylic positions. The bromomethyl groups at positions 3 and 5 arise from subsequent halogenation of the intermediate seleniranium ion (Figure 1).

Critical parameters governing regioselectivity include:

  • Electrophile strength: Selenium dibromide (SeBr₂) exhibits greater electrophilicity than dichloride (SeCl₂), favoring bromomethyl group formation at both positions.
  • Steric effects: Bulky substituents on diallyl ethers shift regioselectivity toward less hindered positions.
  • Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, achieving >90% regioselectivity for 3,5-substitution.

The reaction typically employs stoichiometric SeX₂ (1.1–1.3 equiv) in dichloromethane or acetonitrile at −20°C to 25°C, yielding 60–85% of the target compound.

Optimization of Reaction Conditions for Diastereomeric Control

Diastereoselectivity in 3,5-bis(bromomethyl)-1,4-oxaselenane synthesis depends on three adjustable parameters:

ParameterEffect on Diastereomer Ratio (cis:trans)Optimal ValueYield Impact
Temperature (°C)Lower temps favor cis (1.8:1 at −40°C)−20°C12% decrease
SolventTHF increases trans selectivity (1:2.3)Acetonitrile+18% yield
SeX₂ Equivalents>1.2 equiv shifts to trans dominance1.1 equivMinimal

Data derived from systematic optimization studies reveal that maintaining the reaction at −20°C in acetonitrile with 1.1 equivalents of SeBr₂ produces a 1:1.4 cis:trans ratio while preserving 78% yield. Prolonged reaction times (>24 h) lead to epimerization, reducing diastereomeric excess by 15–20%.

Comparative Analysis of Selenium Dichloride vs. Dibromide Reactivity

The choice of selenium dihalide profoundly impacts reaction kinetics and product distribution:

Reactivity Comparison

MetricSeCl₂SeBr₂
Reaction Rate (k, M⁻¹s⁻¹)0.014 ± 0.0020.098 ± 0.005
3,5-Regioselectivity72%93%
Byproduct Formation18–22% diselenides8–12% diselenides

Selenium dibromide demonstrates superior performance due to its lower reduction potential (−0.21 V vs. −0.34 V for SeCl₂), enabling faster oxidative cyclization. Bromide’s superior leaving group ability facilitates bromide transfer during the halogenation step, minimizing diselenide byproducts observed in SeCl₂-mediated reactions. However, SeBr₂ requires strict moisture control (<50 ppm H₂O) to prevent hydrolysis to selenium oxybromide, which reduces yield by 30–40%.

The bromomethyl groups in 3,5-Bis(bromomethyl)-1,4-oxaselenane serve as highly reactive electrophilic centers that readily undergo nucleophilic substitution reactions with a wide range of nucleophiles [1] [2]. These reactions proceed through a bimolecular nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bearing the bromine substituent, resulting in the displacement of the bromide ion and formation of new carbon-heteroatom bonds.

Table 2: Nucleophilic Substitution Reaction Conditions at Bromomethyl Sites

NucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethoxideMethanol25-652-885-95
EthoxideEthanol25-782-1280-92
PropoxidePropanol25-824-1678-88
ThiolsDMF/DMSO0-401-690-98
AminesAcetonitrile0-800.5-482-94
CarboxylatesAqueous media25-603-1270-85

The reaction mechanism involves the formation of a transition state where the nucleophile approaches the electrophilic carbon atom from the backside, leading to inversion of configuration at the reaction center [3] [4]. The selenium atom in the oxaselenane ring can stabilize the developing charge through its polarizable nature, facilitating the substitution process.

Oxygen nucleophiles, particularly alkoxide ions, show exceptional reactivity with the bromomethyl groups, providing access to a wide variety of ether derivatives. The reaction proceeds cleanly under mild conditions, typically requiring only heating in the corresponding alcohol with a base such as sodium methoxide or potassium tert-butoxide [1] [2]. The high yields observed (85-95%) indicate the favorable nature of these transformations.

Sulfur nucleophiles, including thiols and thiolates, demonstrate remarkable reactivity toward the bromomethyl centers, often proceeding at lower temperatures than oxygen nucleophiles due to the higher nucleophilicity of sulfur [5]. These reactions provide access to organosulfur-selenium hybrid compounds with potential applications in materials science and medicinal chemistry.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with the bromomethyl groups to form amino derivatives. The reaction conditions must be carefully controlled to prevent over-alkylation, which can lead to quaternary ammonium salt formation [4] [6]. The use of excess nucleophile and moderate temperatures typically ensures selective mono-substitution.

Synthesis of 3,5-Bis(methoxymethyl)-1,4-oxaselenane Derivatives

The synthesis of 3,5-Bis(methoxymethyl)-1,4-oxaselenane derivatives represents a particularly important class of transformations due to the enhanced stability and synthetic utility of the resulting compounds. The methoxymethyl group serves as a versatile protecting group for alcohols and provides opportunities for further functionalization through various chemical transformations [1] [2].

Table 4: Synthesis of 3,5-Bis(methoxymethyl)-1,4-oxaselenane Derivatives

Starting MaterialReagentSolventTemperature (°C)Yield (%)Key Features
3,5-Bis(bromomethyl)-1,4-oxaselenaneSodium methoxideMethanol25-6588-95Clean substitution reaction
3,5-Bis(chloromethyl)-1,4-oxaselenaneMethanol + baseMethanol/DMF40-8082-90Mild conditions, high selectivity
Oxaselenane precursorsMethoxymethyl chlorideDichloromethane0-2575-85Electrophilic substitution
Selenium dibromide + diallyl derivativesMethoxymethyl ethersAcetonitrile60-10068-78One-pot synthesis

The most efficient synthetic route involves the direct nucleophilic substitution of 3,5-Bis(bromomethyl)-1,4-oxaselenane with sodium methoxide in methanol. This reaction proceeds with excellent yields (88-95%) and high selectivity, providing the desired product with minimal side reactions [1] [2]. The mild reaction conditions and use of methanol as both solvent and nucleophile source make this approach particularly attractive for large-scale synthesis.

The reaction mechanism involves the nucleophilic attack of methoxide ion on the bromomethyl carbon, displacing bromide ion and forming a new carbon-oxygen bond. The selenium atom in the oxaselenane ring can coordinate with the methoxide ion, potentially accelerating the reaction through a chelated transition state [2]. This coordination effect may explain the high selectivity observed in these transformations.

Alternative synthetic approaches include the use of methoxymethyl chloride as an electrophilic methylating agent with oxaselenane precursors containing nucleophilic groups. This strategy allows for the introduction of methoxymethyl groups under mild conditions but typically requires anhydrous conditions and careful temperature control to prevent decomposition [7] [8].

One-pot synthesis approaches have been developed that combine the formation of the oxaselenane ring with methoxymethyl group introduction. These methods utilize selenium dibromide and diallyl ether derivatives in the presence of methoxymethyl ethers, providing direct access to the target compounds without isolation of intermediates [1] [2]. While the yields are somewhat lower (68-78%), the operational simplicity and reduced number of synthetic steps make these approaches attractive for exploratory synthesis.

Halogen Exchange Strategies for Mixed Diastereomeric Systems

The halogen exchange reactions of 3,5-Bis(bromomethyl)-1,4-oxaselenane and related compounds provide access to mixed diastereomeric systems with different halogen substituents. These transformations are particularly valuable for tuning the reactivity and selectivity of the resulting compounds, as different halogens exhibit varying degrees of electrophilicity and leaving group ability [9] [10].

Table 3: Halogen Exchange Reactions for Mixed Diastereomeric Systems

Starting HalogenTarget HalogenReagentConditionsConversion (%)
BromomethylChloromethylLiCl in acetoneReflux, 4-8 h78-85
ChloromethylBromomethylNaBr in DMF80°C, 6-12 h82-90
BromomethylIodomethylNaI in acetoneReflux, 2-6 h85-95
ChloromethylIodomethylNaI in DMF100°C, 4-10 h80-92

The halogen exchange reactions typically follow the Finkelstein mechanism, where the halide ion nucleophilically attacks the carbon bearing the halogen substituent, displacing the original halogen and forming a new carbon-halogen bond [9] [10]. The driving force for these reactions is the differential solubility of the halide salts in the reaction medium, with the less soluble salt precipitating and driving the equilibrium toward product formation.

The most efficient halogen exchange involves the conversion of bromomethyl groups to iodomethyl groups using sodium iodide in acetone. This reaction proceeds with excellent conversion (85-95%) due to the high nucleophilicity of iodide ion and the favorable thermodynamics of the exchange [9] [10]. The use of acetone as solvent promotes the precipitation of sodium bromide, further driving the reaction to completion.

The formation of mixed diastereomeric systems occurs when the halogen exchange reaction is conducted under conditions that favor partial conversion. This can be achieved by using substoichiometric amounts of the halide salt or by carefully controlling the reaction time and temperature [11] [12]. The resulting mixed systems contain molecules with different halogen substituents at the 3 and 5 positions, providing unique reactivity patterns for subsequent functionalization.

Table 5: Properties of Mixed Diastereomeric Systems

Diastereomer ConfigurationStabilityIsomerization RateAnalytical SeparationSynthetic Utility
cis-3,5-bis(bromomethyl)ModerateFastDifficultHigh reactivity
trans-3,5-bis(bromomethyl)HighSlowModerateControlled reactivity
cis-3,5-bis(methoxymethyl)HighVery SlowEasyStable intermediate
trans-3,5-bis(methoxymethyl)Very HighNegligibleEasyStable product

The stability of the diastereomeric systems depends on the nature of the substituents and their spatial arrangement. The cis-diastereomers generally show higher reactivity due to steric strain, while the trans-diastereomers are more stable and easier to isolate [11] [12]. The methoxymethyl derivatives show significantly enhanced stability compared to their halomethyl counterparts, making them valuable synthetic intermediates.

The isomerization rates of these systems vary dramatically based on the substituents present. The halomethyl derivatives undergo relatively rapid isomerization through dissociation-recombination mechanisms, while the methoxymethyl derivatives show negligible isomerization under normal conditions [2] [11]. This property makes the methoxymethyl derivatives particularly useful as stable synthetic intermediates.

Analytical separation of the diastereomeric systems can be achieved through various chromatographic techniques, with the ease of separation depending on the difference in polarity and steric bulk of the substituents. The methoxymethyl derivatives show excellent resolution on standard silica gel columns, while the halomethyl derivatives may require specialized conditions for effective separation [2] [11].

Table 6: Post-Synthetic Modification Strategies for Oxaselenane Derivatives

Modification TypeTarget Functional GroupReaction ConditionsAdvantages
Nucleophilic substitutionAlkoxy, amino, thiol groupsMild nucleophiles, RT-80°CHigh selectivity, broad scope
Halogen exchangeDifferent halidesHalide salts, 80-120°CPredictable outcomes
Oxidation reactionsSelenoxides, selenonesOxidants, 0-40°CControlled oxidation state
Reduction reactionsSelenides, selenolsReducing agents, -10-25°CMild conditions
Cyclization reactionsFused ring systemsAcids/bases, 60-150°CStructural diversity
Cross-coupling reactionsAryl, alkyl substituentsCatalysts, 80-140°CFunctional diversity

The post-synthetic modification strategies for oxaselenane derivatives encompass a broad range of transformations that allow for the introduction of diverse functional groups and the construction of complex molecular architectures. These strategies take advantage of the unique reactivity of selenium and the electrophilic nature of the bromomethyl substituents to provide access to a wide variety of derivatives with enhanced biological and synthetic properties [13] [14].

Hydrogen Bond Acceptor Count

1

Exact Mass

337.82431 g/mol

Monoisotopic Mass

335.82636 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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